In Vitro Anti-Inflammatory Potency: NO Production Inhibition in RAW264.7 Macrophages
CDDO-3P-Im suppresses nitric oxide (NO) production in RAW264.7 macrophage-like cells with an IC50 of 4.3 nM [1]. This potency is directly comparable to CDDO-Im (IC50 2.0 nM), the most active triterpenoid in the series, and substantially exceeds that of CDDO-Phenyl-Im (IC50 14.7 nM) [1]. The order of potency (CDDO-Im > CDDO-3P-Im > CDDO-Phenyl-Im) aligns with the differentiation assay results in U937 leukemia cells, confirming a rank-order correlation of in vitro anti-inflammatory activity [1].
| Evidence Dimension | NO production inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 4.3 |
| Comparator Or Baseline | CDDO-Im: 2.0; CDDO-Phenyl-Im: 14.7 |
| Quantified Difference | 2.15× less potent than CDDO-Im; 3.4× more potent than CDDO-Phenyl-Im |
| Conditions | RAW264.7 cells, iNOS expression suppression, nanomolar range [1] |
Why This Matters
Quantifies that CDDO-3P-Im retains near-equipotency to the benchmark CDDO-Im in a key anti-inflammatory assay, justifying its selection over less potent analogs while offering pharmacokinetic advantages.
- [1] Cao M, Onyango EO, Williams CR, Royce DB, Gribble GW, Sporn MB, Liby KT. Novel synthetic pyridyl analogues of CDDO-Imidazolide are useful new tools in cancer prevention. Pharmacol Res. 2015 Oct;100:135-47. doi: 10.1016/j.phrs.2015.07.024. View Source
